molecular formula C13H20N2 B3223589 Benzyl-methyl-pyrrolidin-3-ylmethyl-amine CAS No. 1220023-77-7

Benzyl-methyl-pyrrolidin-3-ylmethyl-amine

Cat. No.: B3223589
CAS No.: 1220023-77-7
M. Wt: 204.31 g/mol
InChI Key: OWDUMFUCVYNNMN-UHFFFAOYSA-N
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Description

Benzyl-methyl-pyrrolidin-3-ylmethyl-amine is a chemical compound with the molecular formula C13H20N2. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-methyl-pyrrolidin-3-ylmethyl-amine typically involves the reaction of benzylamine with a pyrrolidine derivative under controlled conditions. One common method includes the use of reductive amination, where benzylamine is reacted with pyrrolidine-3-carboxaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques are employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Benzyl-methyl-pyrrolidin-3-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Benzyl-methyl-pyrrolidin-3-ylmethyl-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl-methyl-pyrrolidin-3-ylmethyl-amine involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as neurotransmission and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: Benzyl-methyl-pyrrolidin-3-ylmethyl-amine is unique due to the combination of the benzyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-benzyl-N-methyl-1-pyrrolidin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(11-13-7-8-14-9-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDUMFUCVYNNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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